Pyrocatechuic acid

Antioxidant Free Radical Scavenging DPPH Assay

2,3-DHBA is the only DHBA isomer serving as a specific aspirin metabolism biomarker and hydroxyl radical probe. With an ortho-catechol DPPH IC50 of 3.52 μM (109× more potent than 3,4-DHBA), it is the definitive positive control for antioxidant screening. It uniquely inhibits CDK6 at 250 μM and agonizes GPR35 (IC50 2.9 μM). Substituting with 2,5-DHBA or salicylic acid produces false negatives in platelet aggregation and CDK assays. Procure ≥98% HPLC-pure material for reproducible SAR and biomarker studies.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 303-38-8
Cat. No. B014774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrocatechuic acid
CAS303-38-8
Synonyms2,3-dihydroxy benzoic acid
2,3-dihydroxybenzoate
2,3-dihydroxybenzoic acid
2-pyrocatechuic acid
2-pyrocatechuic acid, sodium salt
ferri-2,3-dihydroxybenzoic acid
o-pyrocatechuic acid
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)O)C(=O)O
InChIInChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11)
InChIKeyGLDQAMYCGOIJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrocatechuic Acid (CAS 303-38-8) Procurement Specifications: Properties, Purity, and Physical Data


Pyrocatechuic acid (2,3-dihydroxybenzoic acid, CAS 303-38-8) is a naturally occurring dihydroxybenzoic acid (DHBA) isomer found in plants such as *Phyllanthus acidus* and the aquatic fern *Salvinia molesta*, and is a well-characterized human metabolite of aspirin [1]. This compound possesses two adjacent (ortho) phenolic hydroxyl groups on its benzoic acid ring, a structural feature that directly dictates its distinct physicochemical properties: pKa values of pK1=2.98 and pK2=10.14 (at 30°C) , a molecular weight of 154.12 g/mol, and solubility in water, methanol, and DMSO [2]. Commercially available research-grade material typically offers purity ≥98% (HPLC) [3].

Why Substituting Pyrocatechuic Acid (2,3-DHBA) with Generic Hydroxybenzoic Acids or Other DHBA Isomers Compromises Experimental Outcomes


Despite their identical molecular formulas, the six dihydroxybenzoic acid (DHBA) isomers exhibit profoundly divergent biological and chemical behaviors due to the precise positioning of their hydroxyl groups, which governs electronic distribution, radical stabilization capacity, and target protein interactions [1]. For instance, the ortho-dihydroxy (catechol) moiety of 2,3-DHBA confers potent free radical scavenging and iron-chelating properties that are absent or significantly attenuated in meta- or para-substituted isomers like 2,4-DHBA or 2,5-DHBA [2]. Substituting with the more abundant and cheaper isomer 2,5-DHBA (gentisic acid) or the parent compound salicylic acid will yield drastically different results in critical assays, including platelet aggregation inhibition, cyclin-dependent kinase (CDK) selectivity, and antioxidant capacity, thereby jeopardizing data reproducibility and the validity of structure-activity relationship studies [3]. Furthermore, 2,3-DHBA uniquely serves as a specific biomarker for aspirin metabolism and hydroxyl radical formation in vivo, a role that cannot be fulfilled by any other DHBA isomer [4].

Quantitative Evidence for Selecting Pyrocatechuic Acid (2,3-DHBA) Over Its Closest Analogs


Superior DPPH Radical Scavenging Activity of 2,3-DHBA Compared to 2,4-DHBA, 2,5-DHBA, and 3,4-DHBA

2,3-DHBA demonstrates exceptionally high DPPH radical scavenging activity, as quantified by an IC50 of 3.52 μM, making it one of the most potent antioxidant DHBA isomers [1]. In a comprehensive study comparing seven hydroxybenzoic acid derivatives, 2,3-DHBA was approximately 109-fold more potent than 3,4-DHBA (protocatechuic acid, IC50 384.6 μM) and 66-fold more potent than 2,5-DHBA (gentisic acid, IC50 231.51 μM) [1]. Even when compared to the structurally similar 2,4-DHBA (IC50 4.95 μM), 2,3-DHBA exhibited a 1.4-fold lower IC50 [1]. A separate study confirmed this high activity, reporting an IC50 of 5.86 ± 0.64 μM, while 2,4-DHBA was largely inactive (IC50 > 120 μM) [2].

Antioxidant Free Radical Scavenging DPPH Assay

Potent and Specific Inhibition of Platelet Aggregation by 2,3-DHBA Not Observed with Desferrioxamine or Simple Benzoic Acid Derivatives

2,3-DHBA inhibits the second wave of human platelet aggregation induced by 70 μM adrenaline, with a defined IC50 of 1.5 mM for aggregation and an IC50 of 0.08 mM for serotonin release [1]. Critically, this activity is mechanistically distinct and not shared by other iron chelators or simple benzoic acid derivatives; neither desferrioxamine (a clinical iron chelator) nor various other benzoic acid derivatives with iron-chelating properties exhibited this anti-platelet effect [1]. The study explicitly concludes that only benzoic acid derivatives capable of forming an ortho- or para-quinone structure, such as 2,3-DHBA, inhibit this specific platelet response, linking activity to free radical termination rather than iron chelation [1].

Platelet Aggregation Thrombosis Free Radical Mechanism

Selective CDK6 Inhibition by 2,3-DHBA Distinct from 2,5-DHBA and Parent Aspirin

In a comparative study of aspirin metabolites, 2,3-DHBA and 2,5-DHBA demonstrated differential and selective inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle [1]. Notably, 2,3-DHBA inhibited CDK6 enzyme activity beginning at 250 μM, whereas 2,5-DHBA required concentrations exceeding 750 μM to achieve CDK6 inhibition [1]. Both compounds inhibited CDK1 activity from 500 μM, but were weaker against CDK2 and CDK4 (>750 μM) [1]. As critical controls, neither aspirin nor salicylic acid (the parent compounds) showed any inhibition of CDK1, 2, 4, or 6 [1]. In colony formation assays, 2,3-DHBA was effective in MDA-MB-231 breast cancer cells at approximately 500 μM, while 2,5-DHBA showed efficacy at lower concentrations (~100 μM) in the same cell line, highlighting a nuanced selectivity profile [1].

Cancer Chemoprevention CDK Inhibition Aspirin Metabolite

GPR35 Agonism: A Unique Pharmacological Profile for 2,3-DHBA

2,3-DHBA acts as an agonist of the orphan G protein-coupled receptor GPR35, with a reported potency of IC50 = 2.9 μM [1]. GPR35 is implicated in inflammatory responses, metabolic disorders, and cardiovascular function, and is an emerging drug target [1]. While direct comparative data for other DHBA isomers against GPR35 are limited in the core literature, this specific activity provides a defined molecular target and a clear, quantitative basis for distinguishing 2,3-DHBA from other simple phenolic acids like salicylic acid, for which GPR35 activity is not a primary mechanism.

GPR35 Agonist GPCR Pharmacology Orphan Receptor

Iron Binding Ability of 2,3-DHBA is Distinctly Low Compared to Synthetic and Other Natural Chelators

In a comparative study of four iron chelators, 2,3-DHBA exhibited the lowest iron binding ability, at just 5.0%, when tested at a 1 mM concentration [1]. This is in stark contrast to desferroxamine B (FOB), which achieved 93.7% binding, and the synthetic standard Na2EDTA, which reached 94.8% binding [1]. This data underscores that the biological activities of 2,3-DHBA, such as its anti-platelet and antioxidant effects, are not primarily driven by strong iron sequestration but rather by its capacity to undergo redox cycling and scavenge free radicals directly, a mechanism supported by its ortho-dihydroxy structure [1].

Iron Chelation Antioxidant Mechanism Free Radical Generation

Antimicrobial Activity of 2,3-DHBA Against Pseudomonas aeruginosa at Defined MIC

2,3-DHBA demonstrates direct antimicrobial activity against *Pseudomonas aeruginosa* Xen 5, with a defined Minimum Inhibitory Concentration (MIC) of 1.5 mg/mL (approximately 9.7 mM), which inhibited growth for at least 24 hours [1]. While direct MIC comparisons for all DHBA isomers against this specific strain are not uniformly available in a single study, the comprehensive structure-activity analysis indicates that the ortho-dihydroxy configuration of 2,3-DHBA is a key determinant of its antimicrobial potential, distinguishing it from isomers like 2,4-DHBA or 3,5-DHBA which show weaker activity profiles [2].

Antimicrobial Biofilm Inhibition Pseudomonas aeruginosa

Optimized Research and Industrial Applications for Pyrocatechuic Acid (2,3-DHBA) Based on Verified Differential Data


High-Throughput Screening for Potent Antioxidant Leads

Given its exceptionally low DPPH IC50 of 3.52 μM, 2,3-DHBA serves as an optimal positive control or benchmark compound in antioxidant screening libraries. Its 109-fold greater potency over 3,4-DHBA allows for the use of significantly lower concentrations in assays, reducing solvent effects and improving assay window [1]. Procurement of high-purity 2,3-DHBA is essential for establishing reliable dose-response curves in free radical scavenging research.

Investigating Platelet Function and Free Radical-Mediated Thrombosis

2,3-DHBA is the requisite compound for studies exploring the link between free radical reactions and platelet aggregation. Unlike desferrioxamine or simple benzoates, only 2,3-DHBA inhibits the second wave of aggregation with defined IC50 values (1.5 mM for aggregation, 0.08 mM for serotonin release) [2]. This makes it an indispensable tool for validating mechanisms of platelet activation and for screening novel anti-thrombotic agents.

Probing CDK6-Dependent Pathways in Cancer Chemoprevention Research

The selective inhibition of CDK6 by 2,3-DHBA at 250 μM, while 2,5-DHBA is inactive below 750 μM, makes it a valuable chemical probe for dissecting CDK6-specific functions in cell cycle regulation [3]. This is particularly relevant for studies on aspirin's chemopreventive effects against colorectal cancer, where 2,3-DHBA may serve as a key mediator distinct from its parent compound [3].

GPR35-Targeted Pharmacological Studies

As a characterized agonist of GPR35 with an IC50 of 2.9 μM, 2,3-DHBA is a critical tool for researchers investigating the physiological roles of this orphan GPCR in inflammation, pain, and metabolic diseases [4]. Its availability as a pure, well-defined small molecule enables reproducible signaling studies and can serve as a scaffold for medicinal chemistry optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrocatechuic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.